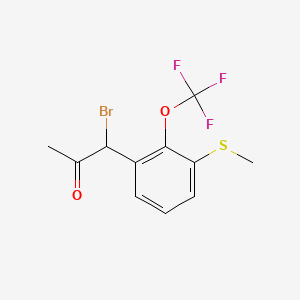

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a halogenated arylketone featuring a trifluoromethoxy group at the 2-position, a methylthio group at the 3-position of the phenyl ring, and a bromine atom at the α-carbon of the propan-2-one scaffold. This compound is structurally complex due to its electron-withdrawing (trifluoromethoxy) and electron-donating (methylthio) substituents, which influence its reactivity and physicochemical properties. Such compounds are intermediates in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological disorders or inflammation .

Properties

Molecular Formula |

C11H10BrF3O2S |

|---|---|

Molecular Weight |

343.16 g/mol |

IUPAC Name |

1-bromo-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10BrF3O2S/c1-6(16)9(12)7-4-3-5-8(18-2)10(7)17-11(13,14)15/h3-5,9H,1-2H3 |

InChI Key |

FTUPXGZQEFLKDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy and methylthio substituents can be synthesized through electrophilic aromatic substitution reactions.

Formation of the propan-2-one moiety:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, forming various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can vary, but may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Positional Isomers

- 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one (): This isomer differs in substituent positions (methylthio at 2-position, trifluoromethoxy at 4-position).

2.1.2. Halogen-Substituted Derivatives

- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one ():

Replacing bromine with chlorine decreases molecular weight (298.71 vs. ~313.6 for the bromo analog) and alters leaving-group efficacy. Chlorine’s lower electronegativity may reduce electrophilicity at the α-carbon, impacting reaction rates in substitution reactions .

2.1.3. Enone Derivatives

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): This α,β-unsaturated ketone features a conjugated enone system, enhancing electrophilicity at the β-carbon. Unlike the target compound, it undergoes addition reactions (e.g., Michael addition) more readily due to conjugation .

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():

The methoxy and fluoro groups increase solubility in polar solvents compared to the trifluoromethoxy and methylthio groups, which may reduce lipophilicity .

Chemical Reactivity

- Nucleophilic Substitution : The bromine atom in the target compound is a superior leaving group compared to chlorine in ’s analog, facilitating faster SN2 reactions.

- Electrophilic Aromatic Substitution : The trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to the methylthio-substituted position (3-position) due to its +M effect .

- Reductive Amination : Similar to ’s fenfluramine precursor, the propan-2-one scaffold can undergo reductive amination with amines, though steric bulk from substituents may slow reaction kinetics .

Physical Properties

Biological Activity

1-Bromo-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C12H12BrF3O2S

- Molecular Weight : 353.19 g/mol

- CAS Number : 103962-10-3

These properties indicate a complex structure that may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethoxy group is known to enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Potential Targets

- Dopamine Receptors : Compounds similar to 1-bromo derivatives have shown activity at dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

- Cyclooxygenase (COX) Enzymes : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response. Studies have indicated that related compounds show significant binding affinities to COX-1 and COX-2 .

Antimicrobial Activity

Preliminary studies suggest that 1-bromo derivatives can exhibit antimicrobial properties. The presence of the methylthio group may enhance activity against certain bacterial strains due to its ability to disrupt cellular processes.

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures can inhibit carrageenan-induced paw edema in rat models, suggesting anti-inflammatory potential through modulation of inflammatory mediators such as iNOS and COX .

Case Studies

- Dopamine Receptor Agonism : A study on structurally related compounds revealed that they could selectively activate D3 dopamine receptors without significant effects on D2 receptors, indicating potential therapeutic applications in treating conditions like schizophrenia .

- Inflammatory Response Modulation : In a controlled experiment involving carrageenan-induced inflammation in rats, related compounds were shown to significantly reduce paw swelling, indicating their potential as anti-inflammatory agents .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Reduced edema in animal models | |

| Dopamine Receptor Agonism | Selective activation of D3 |

Table 2: Binding Affinities to COX Enzymes

| Compound | COX-1 Affinity (kcal/mol) | COX-2 Affinity (kcal/mol) |

|---|---|---|

| 1-Bromo derivative | -7.7 | -9.3 |

| Celecoxib | -8.5 | -12.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.